(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
The compound (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule featuring a combination of furan, sulfonyl, pyrrolidine, and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carbaldehyde, pyrrolidine, and 9H-xanthene-9-carboxylic acid.
Step 1 Formation of Furan-2-ylmethyl Sulfone: Furan-2-carbaldehyde is reacted with a sulfonyl chloride in the presence of a base like triethylamine to form furan-2-ylmethyl sulfone.
Step 2 Formation of Pyrrolidin-1-yl Intermediate: Pyrrolidine is then reacted with the furan-2-ylmethyl sulfone under mild heating to form the pyrrolidin-1-yl intermediate.
Step 3 Coupling with 9H-xanthene-9-carboxylic Acid: The pyrrolidin-1-yl intermediate is coupled with 9H-xanthene-9-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can reduce the sulfonyl group.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions on the pyrrolidine ring.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: N-alkyl or N-acyl pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound may exhibit biological activity due to the presence of the furan and pyrrolidine rings, which are known to interact with biological targets. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its structural features might allow it to interact with specific enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In the materials science industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the xanthene moiety.
Mechanism of Action
The exact mechanism of action of (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The furan ring might participate in π-π stacking interactions, while the sulfonyl group could form hydrogen bonds with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(3-(Furan-2-ylmethyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone: Lacks the sulfonyl group, which might affect its reactivity and biological activity.
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)ethanone: Has an ethanone group instead of a methanone group, potentially altering its chemical properties.
(3-((Thiophen-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone: Contains a thiophene ring instead of a furan ring, which could influence its electronic properties and reactivity.
Uniqueness
The unique combination of the furan, sulfonyl, pyrrolidine, and xanthene moieties in (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(9H-xanthen-9-yl)methanone provides it with distinct chemical and physical properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c25-23(24-12-11-17(14-24)30(26,27)15-16-6-5-13-28-16)22-18-7-1-3-9-20(18)29-21-10-4-2-8-19(21)22/h1-10,13,17,22H,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJGZEHDPNLVIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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